Sodium diacetate (Acetic acid, sodium salt (2:1)) is a widely used food additive recognized as a safe (GRAS) substance by the U.S. Food and Drug Administration (FDA). It is a white, hygroscopic powder with a slightly acetic odor. It is often used for its antimicrobial properties, especially against molds and bacteria, in various food applications such as baked goods, processed meats, and sauces. [] []
Sodium acetate is classified as an organic salt derived from acetic acid. It is hygroscopic and highly soluble in water. The compound can be found in both anhydrous forms and as a trihydrate () . Sodium acetate is produced naturally during the fermentation of certain foods but is primarily synthesized for industrial use.
Sodium acetate can be synthesized through several methods:
The molecular structure of sodium acetate consists of a sodium ion () and an acetate ion (). In the crystalline form, particularly in the trihydrate state, the structure exhibits distorted octahedral coordination around the sodium ion. The crystal lattice features alternating layers of sodium ions and acetate ions, with hydrogen bonding between the acetate ions and water molecules contributing to the stability of the trihydrate form .
Sodium acetate participates in various chemical reactions:
In biochemical contexts, sodium acetate acts as a buffering agent due to its ability to maintain pH levels within a specific range (pH 4-6). This property is crucial in various enzymatic reactions that are sensitive to pH changes. When added to solutions, it dissociates into sodium ions and acetate ions, which can react with acids or bases to stabilize pH .
Sodium acetate is hygroscopic, meaning it can absorb moisture from the air, which may affect its storage conditions .
Sodium acetate has diverse applications across various fields:
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